PF-03814735 is a small molecule developed for cancer therapy. [] It acts as a potent, reversible inhibitor of Aurora kinases A and B. [] These kinases are crucial regulators of mitosis, playing vital roles in cell cycle progression and chromosome segregation. [, ] Overexpression and amplification of Aurora kinases, particularly Aurora kinase A, are observed in various human cancers. [, ] PF-03814735 has been investigated as a potential therapeutic agent for various solid tumors, including small cell lung cancer (SCLC). []
PF-03814735 primarily exerts its effects by inhibiting Aurora kinases A and B. [, ] It acts as an ATP-competitive inhibitor, competing with ATP for binding to the kinase active site. [] This inhibition disrupts critical events in mitosis, leading to:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: